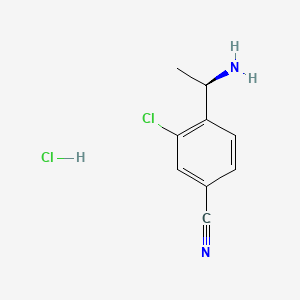
(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride is a chiral organic compound that features a benzene ring substituted with a nitrile group, a chlorine atom, and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Nitrile Formation: A nitrile group is introduced onto the benzene ring through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.
Aminoethyl Group Introduction: The aminoethyl group is introduced via a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride would involve scaling up the above synthetic routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated systems for enantiomeric resolution.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of chiral intermediates for pharmaceuticals.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.
Medicine
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals for pest control.
作用機序
The mechanism by which ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile and chlorine substituents can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(1-Aminoethyl)-3-bromobenzonitrile hydrochloride: A similar compound with a bromine atom instead of chlorine.
4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride is unique due to its specific chiral configuration and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXZWDDFCFSIX-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C#N)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C#N)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














